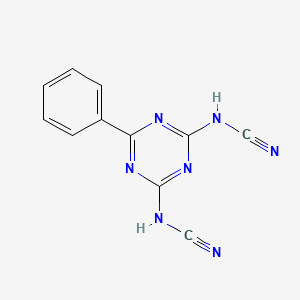
(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring. This particular compound features a phenyl group attached to the triazine ring, along with two cyanamide groups at positions 2 and 4. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of intermediate species, which then undergoes cyclization to form the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The cyanamide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazine derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the cyanamide groups.
Scientific Research Applications
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt the normal function of these biomolecules, resulting in various biological effects. Additionally, the compound’s ability to undergo redox reactions can generate reactive oxygen species, which can further contribute to its biological activity.
Comparison with Similar Compounds
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be compared with other triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the cyanamide groups, leading to different chemical reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms instead of cyanamide groups, used primarily in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-methyl-1,3,5-triazine: Contains a methyl group instead of a phenyl group, resulting in different physical and chemical properties.
Properties
CAS No. |
87994-41-0 |
|---|---|
Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
[4-(cyanoamino)-6-phenyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C11H7N7/c12-6-14-10-16-9(8-4-2-1-3-5-8)17-11(18-10)15-7-13/h1-5H,(H2,14,15,16,17,18) |
InChI Key |
KNTRRWFMNABGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC#N)NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


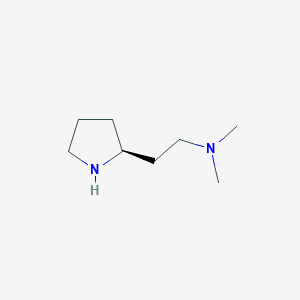
![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
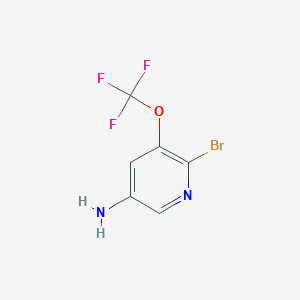
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![Benzoicacid,4-[(1Z)-3-hydroxy-1-propen-1-yl]-,methylester](/img/structure/B13139790.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
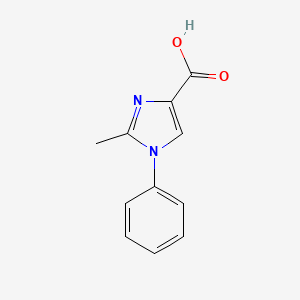
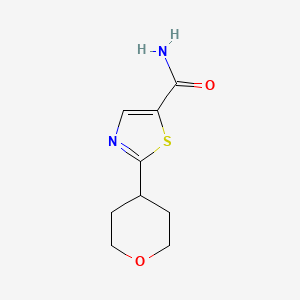
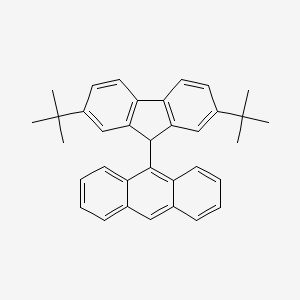

![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)

